

A Comparative Analysis of Bacillus anthracis Strains: RMR-1029 (Ames) versus Vollum

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This guide provides a detailed, objective comparison between two notable variants of Bacillus anthracis: the RMR-1029 preparation of the Ames strain and the Vollum strain. This document synthesizes experimental data on their genetic and phenotypic characteristics, virulence, and historical significance to inform research and development efforts in the field of infectious diseases and biodefense.

Introduction

Bacillus anthracis, the causative agent of anthrax, exists in various strains with differing levels of virulence and historical significance. The Ames strain, particularly the RMR-1029 preparation, and the Vollum strain are two of the most well-documented and studied variants. RMR-1029 is a specific, highly characterized batch of the Ames strain that was prepared and maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) for vaccine development studies.[1][2] The Vollum strain, isolated from a cow in Oxford, England, has a long history of use in both bioweapons research and vaccine challenge studies.[3] Understanding the distinctions between these two is critical for the development of effective countermeasures and diagnostics.

Genetic and Phenotypic Characteristics

While both are virulent forms of B. anthracis, the Ames and Vollum strains exhibit notable genetic and phenotypic differences. The Ames strain, from which RMR-1029 is derived, is

considered a "gold standard" in anthrax research due to its high virulence.[4] Specific single-nucleotide polymorphisms (SNPs) have been identified in the Ames strain that can differentiate it from the other 88 known B. anthracis strains.[5]

The virulence of B. anthracis is primarily attributed to two large plasmids: pXO1, which encodes the three components of the anthrax toxin (protective antigen, lethal factor, and edema factor), and pXO2, which carries the genes for the poly-D-glutamic acid capsule that protects the bacterium from the host's immune system.[5] Studies have suggested that the pXO2 plasmid from the Ames strain may confer a higher level of virulence compared to the pXO2 plasmid from the Vollum 1B strain.[5][6]

Phenotypically, variations in colony morphology have been observed within the RMR-1029 preparation of the Ames strain.[1][7] These morphological variants were found to have specific genetic mutations, some of which are linked to sporulation pathways.[7][8]

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factors contributing to the virulence of Ames and Vollum strains.
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Comparative Virulence

The Ames and Vollum strains are both highly virulent, but studies comparing their lethality have yielded nuanced results depending on the animal model and the specific sub-strain used.

Some research indicates that the Ames strain is more virulent than the Vollum 1B strain in mice, a difference attributed to the Ames pXO2 plasmid.[\[6\]](#)[\[9\]](#) However, other studies have found the wild-type Vollum strain (ATCC 14578) to be as virulent as the Ames strain in various animal models, based on the 50% lethal dose (LD50).[\[10\]](#)

Table 1: Comparative Virulence of B. anthracis Strains

Strain	Animal Model	Route of Infection	LD50 (Spores)	Reference(s)
Ames	Guinea Pig	Intramuscular	Not specified, but vaccine efficacy was lower compared to Vollum 1B challenge.	[11]
Vollum 1B	Guinea Pig	Intramuscular	Not specified, but vaccine was more efficacious against this strain.	[11]
Ames	Mouse	Subcutaneous	Higher virulence observed in derivatives carrying Ames pXO2.	[6][9]
Vollum 1B	Mouse	Subcutaneous	Lower virulence observed in derivatives with Vollum 1B pXO2.	[6][9]
Wild-type Vollum	Various	Various	Comparable to Ames strain.	[10]

Experimental Protocols

Determination of LD50 in Animal Models

The median lethal dose (LD50) is a standard measure of virulence. The following is a generalized protocol for its determination.

- **Spore Preparation:** B. anthracis strains are cultured on appropriate media to induce sporulation. Spores are harvested, washed, and quantified.

- **Animal Models:** Groups of susceptible animals (e.g., guinea pigs, mice) are used.
- **Challenge:** Animals are challenged with serial dilutions of the spore preparation via a specific route of infection (e.g., subcutaneous, intramuscular, inhalation).
- **Observation:** Animals are monitored for a defined period, and mortality is recorded.
- **Calculation:** The LD50 is calculated using statistical methods, such as the Reed-Muench method.

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A generalized workflow for determining the LD50 of B. anthracis strains.
```

Genetic Analysis and Strain Differentiation

Genetic differentiation between strains is crucial for epidemiological and forensic purposes.

- **DNA Extraction:** High-quality genomic DNA is extracted from bacterial cultures.
- **PCR Amplification:** Specific gene regions, including those containing known SNPs, are amplified using polymerase chain reaction (PCR).
- **Sequencing:** The amplified DNA fragments are sequenced to identify genetic variations.
- **Whole-Genome Sequencing (WGS):** For a comprehensive analysis, WGS can be performed to identify all genetic differences between strains.

- Bioinformatic Analysis: Sequencing data is analyzed to identify SNPs, insertions, deletions, and other genetic markers that differentiate the strains.

Signaling Pathways in Anthrax Toxin-Mediated Pathogenesis

The pathogenesis of anthrax is largely mediated by the activities of lethal toxin (LT) and edema toxin (ET). These toxins disrupt key host signaling pathways.

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Caption: Simplified signaling pathways of anthrax toxins in a host cell.
```

Conclusion

The RMR-1029 preparation of the Ames strain and the Vollum strain of *Bacillus anthracis* are both highly virulent and have played significant roles in the history of anthrax research. While they share the fundamental virulence factors of anthrax toxin and a protective capsule, they exhibit subtle but important differences in their genetic makeup and, in some contexts, their pathogenic potential. The Ames strain, particularly as represented by RMR-1029, is characterized by specific genetic markers and has been shown to be highly virulent, with its pXO2 plasmid potentially contributing to increased pathogenicity. The Vollum strain, with its long history of use in research, remains a critical comparator strain. A thorough understanding

of the distinctions between these strains is essential for the continued development of effective vaccines, therapeutics, and diagnostic tools against this potent pathogen.

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